molecular formula C14H17NO2 B11876844 Ethyl 4-isopropyl-1H-indole-2-carboxylate

Ethyl 4-isopropyl-1H-indole-2-carboxylate

Cat. No.: B11876844
M. Wt: 231.29 g/mol
InChI Key: KUYJUHNKJKAYHL-UHFFFAOYSA-N
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Description

Ethyl 4-isopropyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-isopropyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of indole nitrogen, followed by esterification. For instance, indole-2-carboxylic acid can be reacted with thionyl chloride to form the corresponding acid chloride, which is then treated with ethanol to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-isopropyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 4-isopropyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-isopropyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl indole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

Ethyl 4-isopropyl-1H-indole-2-carboxylate is unique due to its specific structural features, such as the isopropyl group at the 4-position of the indole ring. This structural modification can influence the compound’s reactivity and biological activity, making it distinct from other indole derivatives .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 4-propan-2-yl-1H-indole-2-carboxylate

InChI

InChI=1S/C14H17NO2/c1-4-17-14(16)13-8-11-10(9(2)3)6-5-7-12(11)15-13/h5-9,15H,4H2,1-3H3

InChI Key

KUYJUHNKJKAYHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N1)C(C)C

Origin of Product

United States

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